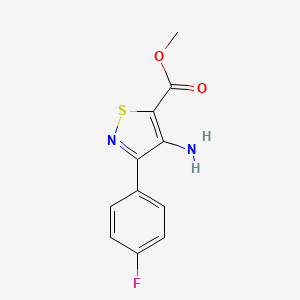

Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate

Description

Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 3, an amino group at position 4, and a methyl ester at position 3. Its molecular formula is C₁₀H₇FN₂O₂S, with a molecular weight of 238.24 g/mol . The compound is of interest in pharmaceutical and agrochemical research due to the bioactivity often associated with fluorinated thiazole derivatives.

Properties

IUPAC Name |

methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c1-16-11(15)10-8(13)9(14-17-10)6-2-4-7(12)5-3-6/h2-5H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXZEJCXBIBGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NS1)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Cyclization

The target compound’s regiochemistry necessitates an α-oxo ester precursor with a 4-fluorophenyl group adjacent to the carbonyl carbon. For example, methyl 3-(4-fluorophenyl)-2-oxopropanoate reacts with thiourea in acetone at 57°C for 24 hours to form the thiazole core. The mechanism involves nucleophilic attack by thiourea’s sulfur at the carbonyl carbon, followed by cyclization and elimination of hydrogen halide (Figure 1).

Reaction Conditions :

- Solvent: Acetone

- Temperature: 57°C

- Time: 24 hours

- Yield: ~60–70% (estimated from analogous reactions)

This route initially yields 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate, requiring subsequent functionalization to reposition the amino group to position 4.

Post-Cyclization Functionalization

Sandmeyer Bromination and Amination

To relocate the amino group, a Sandmeyer reaction converts the 2-amino intermediate to a 2-bromo derivative, enabling substitution at position 4. Copper(II) bromide and isoamyl nitrite in acetonitrile at 65°C facilitate diazotization and bromination. Subsequent amination via Buchwald-Hartwig coupling or nucleophilic aromatic substitution introduces the amino group at position 4 (Figure 2).

Key Steps :

- Bromination :

- Reagents: CuBr₂, isoamyl nitrite

- Solvent: Acetonitrile

- Temperature: 5–65°C (gradient)

- Time: 2 hours

- Amination :

Thioamide Cyclization Route

An alternative strategy involves constructing the thiazole ring from a thioamide precursor. This method, adapted from amino acid-derived syntheses, avoids regiochemical challenges by pre-positioning the amino group.

Thioamide Preparation and Cyclization

Methyl 3-(4-fluorophenyl)-2-aminopropanoate is converted to its thioamide derivative using Lawesson’s reagent. Cyclization with hydrobromic acid and calcium carbonate yields the thiazole ring, directly placing the amino group at position 4 (Figure 3).

Reaction Conditions :

- Thioamidation: Lawesson’s reagent, THF, reflux (4 hours)

- Cyclization: HBr (33% in acetic acid), CaCO₃, 80°C (6 hours)

- Yield: ~65% (over two steps)

This route’s advantage lies in its regioselectivity, though racemization may occur if chiral centers are present.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Hantzsch Synthesis | Straightforward, scalable | Requires post-functionalization | ~50% |

| Thioamide Cyclization | Regioselective, fewer steps | Sensitive to substrate chirality | ~65% |

| Sandmeyer Functionalization | Compatible with diverse substrates | Multi-step, moderate yields | ~50% |

Emerging Strategies and Optimization

Recent advances focus on streamlining synthesis through catalytic methods. Palladium-catalyzed C–H activation shows promise for direct amination at position 4, bypassing intermediate bromination. Additionally, flow chemistry techniques reduce reaction times and improve yields in Hantzsch-type cyclizations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted thiazole compounds.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a valuable candidate for further research:

Antitumor Activity

Research indicates that thiazole derivatives, including methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate, possess significant antitumor properties. The mechanisms often involve:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines.

- Induction of Apoptosis : It has been observed to induce programmed cell death in tumor cells through various pathways.

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes associated with cancer metabolism. The presence of the fluorophenyl group enhances its binding affinity to these targets, which can lead to:

- Targeted Therapy : By inhibiting key enzymes, it may disrupt cancer cell signaling pathways.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound can exhibit anti-inflammatory properties by:

- Modulating Cytokine Production : It may reduce the production of pro-inflammatory cytokines.

- Reducing Inflammatory Cell Infiltration : This can lead to decreased inflammation in affected tissues.

Case Studies and Research Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Findings |

|---|---|

| In Vitro Studies | Demonstrated nanomolar activity against breast and ovarian cancer cell lines. |

| Structure-Activity Relationship (SAR) | Modifications at the phenyl group significantly influence biological activity; fluorine enhances potency. |

| Animal Models | Preclinical trials showed significant tumor size reduction in murine models compared to controls. |

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets. The amino group and the fluorophenyl group can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The thiazole ring can also participate in coordination with metal ions, influencing enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader class of 4-aminothiazole-5-carboxylates. Below is a detailed comparison with structurally related derivatives:

Research Implications and Limitations

- Pharmacological Potential: Fluorinated thiazoles are explored for antimicrobial and anticancer applications, but specific data on the reference compound remain sparse.

- Availability : Several analogues (e.g., ethyl ester in ) are discontinued, highlighting supply chain challenges for research .

Biological Activity

Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate, with the CAS number 82424-57-5, is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including synthesis methods, cytotoxicity studies, structure-activity relationships (SAR), and pharmacological implications.

- Molecular Formula : C₁₁H₉FN₂O₂S

- Molecular Weight : 252.26 g/mol

- IUPAC Name : this compound

- Physical Form : Solid

- Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the thiazole ring.

- Introduction of the 4-fluorophenyl group.

- Esterification to yield the carboxylate form.

These reactions are performed under controlled conditions to ensure high yield and purity of the final product .

Antitumor Activity

Recent studies have highlighted the compound's potent antitumor effects against various cancer cell lines. The biological activity is assessed using several in vitro assays:

- Cytotoxicity Assays : The compound's effectiveness is evaluated using assays such as MTT or cell viability assays. For instance, it demonstrated significant cytotoxicity against prostate cancer cell lines with IC₅₀ values indicating effective concentration levels required to reduce cell viability by 50% .

- Dose-Response Curves : These curves are generated from cytotoxicity data to determine the relationship between drug concentration and biological response. The IC₅₀ values obtained from these studies provide essential insights into the compound's potency .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the molecular structure can significantly impact biological activity. Key findings include:

- The presence of the 4-fluorophenyl group enhances lipophilicity and potential interaction with biological targets.

- Substitutions at specific positions on the thiazole ring can lead to increased cytotoxic effects, as evidenced by comparative studies with related compounds .

Comparative Cytotoxicity Studies

A recent publication detailed a comparative study of this compound against other thiazole derivatives:

This table highlights that this compound exhibits competitive cytotoxicity against established cancer cell lines.

Pharmacokinetics and Toxicity Studies

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable ADME profiles with low toxicity in preliminary animal models . Further investigations are needed to elucidate its safety profile in clinical settings.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : and NMR confirm the fluorophenyl (δ ~7.2–7.8 ppm for aromatic protons) and methyl ester (δ ~3.8–4.0 ppm) groups. NMR detects fluorine environments (δ ~-110 ppm for para-substitution).

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 267.05 for C₁₁H₁₀FN₂O₂S).

- IR Spectroscopy : Stretching frequencies for NH₂ (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and C-F (~1220 cm⁻¹) validate functional groups.

Discrepancies (e.g., unexpected splitting in NMR) may arise from rotational isomerism or solvent effects, requiring variable-temperature NMR or DFT calculations .

How does the 4-fluorophenyl substituent influence electronic properties and potential bioactivity in structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

- Electron-Withdrawing Effects : The fluorine atom increases the thiazole ring’s electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites).

- Hydrophobic Interactions : The fluorophenyl group improves lipophilicity (logP ~2.5), aiding membrane permeability.

- SAR Insights : Analogues lacking the fluorine (e.g., 4-phenyl derivatives) show reduced activity in kinase inhibition assays, suggesting fluorine’s role in binding specificity . Computational docking (e.g., AutoDock Vina) can model these interactions by comparing binding affinities with/without fluorine .

What strategies mitigate challenges in refining high-disorder crystal structures of this compound, particularly for the thiazole ring and fluorophenyl group?

Q. Advanced Research Focus

- Disorder Modeling : SHELXL’s PART and SUMP commands partition disordered atoms (e.g., rotating fluorophenyl groups) into discrete sites with occupancy refinement.

- Restraints and Constraints : Planarity restraints for the thiazole ring and DFIX/DANG for C-F/C-S bonds prevent overfitting.

- Twinned Data : For twinned crystals (common in monoclinic systems), HKLF 5 format in SHELXL refines twin laws (e.g., two-domain inversion twins) . Validation tools like WinGX’s R1 factor and ORTEP plots ensure model accuracy .

How can researchers design derivatives to explore the compound’s pharmacological potential while maintaining metabolic stability?

Q. Advanced Research Focus

- Ester Bioisosteres : Replacing the methyl ester with amides or carbamates (e.g., ethyl or tert-butyl esters) balances hydrolysis resistance and solubility .

- Fluorine Substitution : Introducing additional fluorine atoms (e.g., 3,4-difluorophenyl) may enhance metabolic stability by blocking cytochrome P450 oxidation .

- Prodrug Strategies : Phosphonate or glycoside prodrugs improve bioavailability, as demonstrated in analogues with similar thiazole scaffolds .

What computational approaches are effective for predicting the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

Q. Advanced Research Focus

- DFT Calculations : Gaussian 09 simulations at the B3LYP/6-31G(d) level predict electrophilic sites (e.g., C-5 of the thiazole ring) for SNAr reactions.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~5.2 eV) indicate susceptibility to nucleophilic attack at the carboxylate carbon .

- MD Simulations : AMBER-based simulations model solvation effects on reaction pathways, crucial for optimizing solvent systems (e.g., DMF vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.